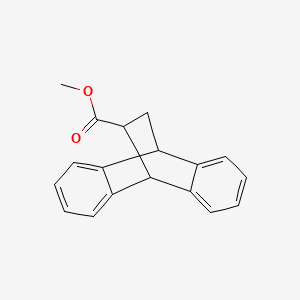

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

概要

説明

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is an organic compound with the molecular formula C18H16O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique ethano bridge between the 9 and 10 positions of the anthracene ring system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate can be achieved through a microwave-assisted reaction. In this method, anthracene and methyl acrylate are reacted in the presence of xylene as a solvent. The reaction mixture is irradiated in a modified commercial microwave oven at 1000 W for 6-8 minutes, resulting in a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the microwave-assisted synthesis provides a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation offers advantages such as reduced reaction times and improved yields compared to conventional heating methods.

化学反応の分析

Types of Reactions: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted anthracene derivatives.

科学的研究の応用

Synthesis Method

The synthesis typically involves the reaction of anthracene with methyl acrylate in the presence of xylene as a solvent. The reaction is conducted under microwave irradiation at approximately 1000 W for 6–8 minutes, yielding high amounts of the desired product.

Organic Synthesis

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form carboxylic acids or ketones and reduction to alcohols .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential as glucocorticoid receptor modulators. A study highlighted a series of dihydro-9,10-ethano-anthracene carboxamides that showed promising activity in regulating glucocorticoid receptor functions, which are crucial in inflammatory responses .

Material Science

The compound is also explored for applications in developing advanced materials such as organic semiconductors and photonic devices. Its structural properties contribute to its stability and reactivity, making it suitable for creating materials with tailored electronic properties .

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the efficiency of microwave-assisted synthesis for producing this compound. The method significantly reduced synthesis time while achieving yields above 80%. This approach is scalable for industrial applications .

| Method | Time (minutes) | Yield (%) |

|---|---|---|

| Microwave Irradiation | 6–8 | 81 |

| Conventional Heating | Varies | <70 |

Case Study 2: Medicinal Application

In a pharmacological investigation, several derivatives were synthesized and evaluated for their effects on glucocorticoid receptors. The results indicated that specific modifications to the methyl group at the bridgehead position enhanced receptor binding affinity and selectivity .

作用機序

The mechanism of action of methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets through its aromatic ring system and ester functional group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylate

- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate

- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol

Comparison: Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. The presence of the ethano bridge also contributes to its rigidity and stability, making it a valuable compound for various applications .

生物活性

Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate (CAS Number: 13294-86-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound has been achieved using microwave-assisted methods. A study reported a high-yielding synthesis using a modified commercial microwave oven, which allows for efficient production of this compound from anthracene and methyl acrylate . The reaction conditions and yields are critical for the compound's subsequent biological evaluations.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. A notable investigation focused on its effects on Burkitt’s lymphoma cell lines (MUTU-1 and DG-75), demonstrating significant pro-apoptotic effects . The compound was part of a library derived from structurally related compounds and showed promising results in inhibiting cell proliferation.

The biological mechanisms through which this compound exerts its effects include modulation of calcium channels and interaction with glucocorticoid and cannabinoid receptors. These pathways are crucial for inducing apoptosis in malignant cells . Furthermore, the compound's ability to inhibit drug efflux mechanisms suggests potential applications in overcoming multidrug resistance in cancer therapy .

Case Studies

- Burkitt's Lymphoma Study : A library of compounds related to methyl 9,10-dihydro-9,10-ethanoanthracene was synthesized and screened against Burkitt’s lymphoma cell lines. The results indicated that certain derivatives exhibited antiproliferative activity superior to established chemotherapeutics like fludarabine and taxol .

- Calcium Channel Modulation : Research has indicated that the ethanoanthracene scaffold can act as an L-type calcium channel blocker. This property may contribute to its antiproliferative effects by disrupting calcium homeostasis in cancer cells .

Table 1: Summary of Biological Activities

| Compound | Cell Line | Activity Type | Concentration | Effect |

|---|---|---|---|---|

| Methyl 9,10-dihydro-9,10-ethanoanthracene | MUTU-1 (Burkitt's lymphoma) | Antiproliferative | 1 μM / 10 μM | Significant pro-apoptotic effect |

| Methyl 9,10-dihydro-9,10-ethanoanthracene | HeLa (cervical cancer) | Antiproliferative | Variable | Inhibitory activity observed |

特性

IUPAC Name |

methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKDWUMHKFUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13294-86-5, 18916-93-3 | |

| Record name | methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。